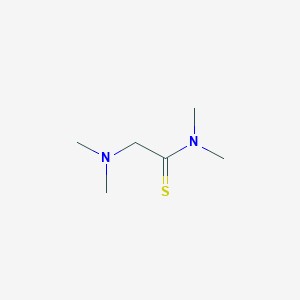![molecular formula C12H26N6O2 B14492943 2,2'-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide] CAS No. 64960-66-3](/img/structure/B14492943.png)
2,2'-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide] is a chemical compound with a complex structure that includes diazenediyl and aminoethyl groups
Preparation Methods
The synthesis of 2,2’-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide] involves several steps. One common method includes the reaction of 1,2-ethanediamine with 2-aminoethyl groups under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the desired product is obtained . Industrial production methods often involve large-scale synthesis using advanced equipment to maintain the purity and yield of the compound .
Chemical Reactions Analysis
2,2’-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide] undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for synthesizing other complex molecules. In biology, it has potential applications in drug development and as a biochemical probe. In medicine, it is being explored for its potential therapeutic effects, particularly in treating certain diseases. Industrially, it is used in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 2,2’-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide] involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,2’-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide] can be compared with similar compounds such as triethylenetetramine and diethylenetriamine. These compounds share some structural similarities but differ in their functional groups and overall properties. The uniqueness of 2,2’-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide] lies in its specific diazenediyl and aminoethyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
64960-66-3 |
|---|---|
Molecular Formula |
C12H26N6O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2-[[1-(2-aminoethylamino)-2-methyl-1-oxopropan-2-yl]diazenyl]-2-methylpropanamide |
InChI |
InChI=1S/C12H26N6O2/c1-11(2,9(19)15-7-5-13)17-18-12(3,4)10(20)16-8-6-14/h5-8,13-14H2,1-4H3,(H,15,19)(H,16,20) |
InChI Key |
OQASCRNVLHSWLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NCCN)N=NC(C)(C)C(=O)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


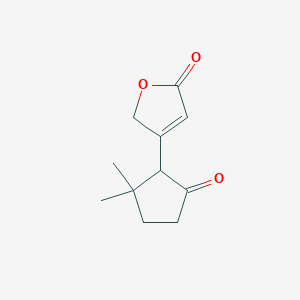
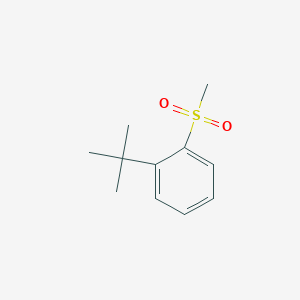
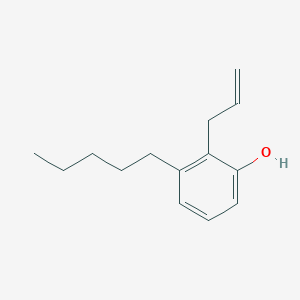
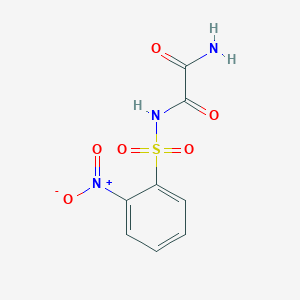
![(3S,4S)-4-[(Propan-2-yl)amino]-3,4-dihydro-2H-1-benzopyran-3,6-diol](/img/structure/B14492889.png)
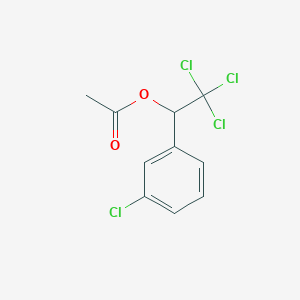

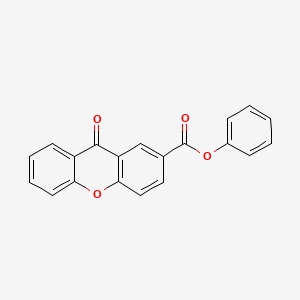
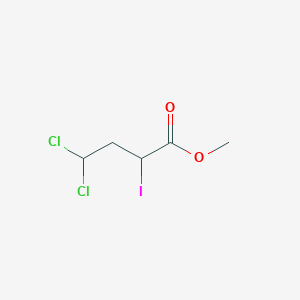
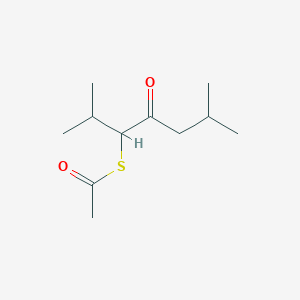

![2-[2-(2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14492940.png)
![N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine](/img/structure/B14492955.png)
